molecular formula C14H26O6S4 B14305333 9,10-Dihydroxy-4,7,12,15-tetrathiaoctadecane-1,18-dioic acid CAS No. 114315-35-4

9,10-Dihydroxy-4,7,12,15-tetrathiaoctadecane-1,18-dioic acid

Cat. No.: B14305333
CAS No.: 114315-35-4
M. Wt: 418.6 g/mol
InChI Key: ZVLYFMMPQPSCKK-UHFFFAOYSA-N
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Description

9,10-Dihydroxy-4,7,12,15-tetrathiaoctadecane-1,18-dioic acid is a complex organic compound characterized by the presence of multiple hydroxyl and thioether groups along with carboxylic acid functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Dihydroxy-4,7,12,15-tetrathiaoctadecane-1,18-dioic acid typically involves multi-step organic reactions. One common approach is the oxidation of precursor compounds containing thioether and hydroxyl groups. The reaction conditions often include the use of strong oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled temperature and pH conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through crystallization or chromatography to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

9,10-Dihydroxy-4,7,12,15-tetrathiaoctadecane-1,18-dioic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carboxylic acid groups can be reduced to alcohols.

    Substitution: The thioether groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles such as thiols or amines.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols.

    Substitution: Thioether derivatives with various functional groups.

Scientific Research Applications

9,10-Dihydroxy-4,7,12,15-tetrathiaoctadecane-1,18-dioic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways involving sulfur-containing compounds.

    Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 9,10-Dihydroxy-4,7,12,15-tetrathiaoctadecane-1,18-dioic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and thioether groups can form hydrogen bonds and disulfide bridges, influencing the activity of proteins and other biomolecules. The compound may also participate in redox reactions, affecting cellular oxidative stress levels.

Comparison with Similar Compounds

Similar Compounds

    9,10-Dihydroxyoctadecanoic acid: Similar in structure but lacks the thioether groups.

    Octadecanedioic acid: Contains carboxylic acid groups but lacks hydroxyl and thioether functionalities.

Uniqueness

9,10-Dihydroxy-4,7,12,15-tetrathiaoctadecane-1,18-dioic acid is unique due to the combination of hydroxyl, thioether, and carboxylic acid groups in a single molecule. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.

Properties

CAS No.

114315-35-4

Molecular Formula

C14H26O6S4

Molecular Weight

418.6 g/mol

IUPAC Name

3-[2-[4-[2-(2-carboxyethylsulfanyl)ethylsulfanyl]-2,3-dihydroxybutyl]sulfanylethylsulfanyl]propanoic acid

InChI

InChI=1S/C14H26O6S4/c15-11(9-23-7-5-21-3-1-13(17)18)12(16)10-24-8-6-22-4-2-14(19)20/h11-12,15-16H,1-10H2,(H,17,18)(H,19,20)

InChI Key

ZVLYFMMPQPSCKK-UHFFFAOYSA-N

Canonical SMILES

C(CSCCSCC(C(CSCCSCCC(=O)O)O)O)C(=O)O

Origin of Product

United States

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